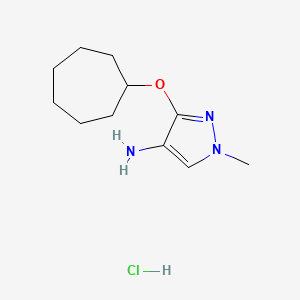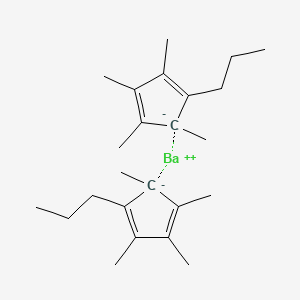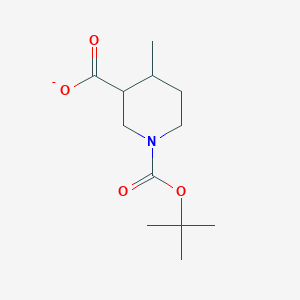![molecular formula C20H23N7Na2O6 B12350680 Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12350680.png)
Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate, also known as 5-methyltetrahydrofolic acid disodium salt, is a derivative of folic acid. It is a reduced form of folic acid and serves as a coenzyme in various biological processes. This compound is particularly significant in the field of biochemistry and medicine due to its role in DNA synthesis and repair, as well as its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate involves several steps. The starting material is typically folic acid, which undergoes reduction to form tetrahydrofolic acid. This is followed by methylation to produce 5-methyltetrahydrofolic acid. The final step involves the addition of disodium to form the disodium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps as described above. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification. The reaction conditions are carefully controlled to prevent oxidation and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form tetrahydrofolic acid.
Substitution: Various substitution reactions can occur, particularly at the amino and methyl groups
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reactions are typically carried out under controlled conditions to ensure the stability of the compound .
Major Products
The major products formed from these reactions include various derivatives of tetrahydrofolic acid and its methylated forms. These products are often used in further biochemical applications .
Scientific Research Applications
Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound plays a crucial role in DNA synthesis and repair, making it essential for cell growth and division.
Medicine: It is used in the treatment of conditions related to folic acid deficiency, such as anemia and certain types of cancer.
Mechanism of Action
The mechanism of action of disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate involves its role as a coenzyme in various biochemical pathways. It participates in the transfer of one-carbon units, which are essential for the synthesis of nucleotides and amino acids. The compound targets enzymes such as methylenetetrahydrofolate reductase (MTHFR) and thymidylate synthase, which are involved in DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofolic acid: A reduced form of folic acid, similar in structure but without the methyl group.
Folic acid: The oxidized form, which is less bioavailable compared to its reduced forms.
Leucovorin (folinic acid): Another derivative of folic acid, used in chemotherapy to enhance the effectiveness of certain drugs.
Uniqueness
Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate is unique due to its high bioavailability and stability. It is more readily absorbed by the body compared to folic acid and other derivatives, making it a preferred choice for therapeutic applications .
Properties
Molecular Formula |
C20H23N7Na2O6 |
|---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H25N7O6.2Na/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;;/h2-5,12-13,15,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H3,21,23,25,26,31);;/q;2*+1/p-2 |
InChI Key |
JWVXYXMRNSNOAQ-UHFFFAOYSA-L |
Canonical SMILES |
CN1C(CN=C2C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[[[5-(2,4-Dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12350615.png)



![disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate](/img/structure/B12350648.png)




![isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12350692.png)
![N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12350698.png)
![3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12350701.png)
